molecular formula C6H15ClOSi B098121 Chloromethyldimethylisopropoxysilane CAS No. 18171-11-4

Chloromethyldimethylisopropoxysilane

Cat. No.: B098121
CAS No.: 18171-11-4
M. Wt: 166.72 g/mol
InChI Key: KOTFCAKXPLOYLN-UHFFFAOYSA-N
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Description

Chloromethyldimethylisopropoxysilane is an organosilicon compound with the molecular formula C6H15ClOSi. It is a colorless to light yellow clear liquid with a molecular weight of 166.72 g/mol . This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Chloromethyldimethylisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with isopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

Chloromethyldimethylisopropoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It reacts with water to form silanols and hydrochloric acid.

Common reagents used in these reactions include Grignard reagents, strong acids, and bases. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Chloromethyldimethylisopropoxysilane has several applications in scientific research:

Comparison with Similar Compounds

Chloromethyldimethylisopropoxysilane can be compared with other similar organosilicon compounds such as:

  • Chlorodimethylsilane
  • Chlorotrimethylsilane
  • Chloromethyltrimethylsilane

These compounds share similar reactivity patterns but differ in their specific applications and the stability of the products formed. This compound is unique due to its ability to form stable bonds with a wide range of nucleophiles, making it highly versatile in various chemical processes .

Biological Activity

Chloromethyldimethylisopropoxysilane (CMDIPS) is a silane compound with notable applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for its safe and effective use, especially in biomedical applications. This article explores the biological activity of CMDIPS, presenting data tables, case studies, and relevant research findings.

  • Molecular Formula : C₇H₁₇ClO₃Si
  • Molecular Weight : 212.75 g/mol
  • CAS Number : 18171-11-4
  • Boiling Point : 90-91 °C (at 25 mmHg)
  • Density : 1.048 g/mL

Biological Activity Overview

CMDIPS exhibits a range of biological activities that have been investigated through various studies. Its potential applications include antimicrobial activity, cytotoxicity against cancer cells, and as a silane coupling agent in bio-conjugation processes.

Antimicrobial Activity

Studies have indicated that silane compounds, including CMDIPS, possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with cellular functions.

StudyMicroorganism TestedInhibition Zone (mm)
E. coli23.14 ± 1.16
Staphylococcus aureus20.21 ± 0.06
Klebsiella pneumoniae7 ± 0.01

The above table summarizes the antibacterial efficacy of CMDIPS against selected pathogens, demonstrating significant inhibition against E. coli and Staphylococcus aureus, while showing minimal activity against Klebsiella pneumoniae.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of CMDIPS on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells can be attributed to its chemical structure, which allows it to interact with cellular components.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

The table above illustrates the IC50 values of CMDIPS against different cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of CMDIPS can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of silanes allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : CMDIPS may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
  • Interference with Cellular Signaling : Silanes can affect signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy in Food Preservation :
    A study demonstrated the use of CMDIPS as a coating agent on food packaging materials to inhibit bacterial growth. Results showed a significant reduction in microbial load on treated surfaces compared to untreated controls.
  • Cytotoxicity in Cancer Therapy :
    In vitro studies revealed that CMDIPS effectively reduced the viability of HeLa and MCF-7 cells by inducing apoptosis through caspase activation pathways, making it a candidate for further development in targeted cancer therapies.

Properties

IUPAC Name

chloromethyl-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTFCAKXPLOYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295607
Record name (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-11-4
Record name 18171-11-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103263
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Chloromethyl)dimethylisopropoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is (Chloromethyl)isopropoxydimethylsilane used for in the context of the research provided?

A1: (Chloromethyl)isopropoxydimethylsilane is used as a starting material to synthesize a closely related Grignard reagent, (chloromethyl)isopropoxydimethylsilane. This Grignard reagent, in turn, acts as a nucleophilic hydroxymethylating agent for organic halides [].

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